![molecular formula C17H13N3O3 B14703219 1-[2-(4-Methyl-3-nitrophenyl)hydrazinylidene]naphthalen-2(1H)-one CAS No. 25060-05-3](/img/structure/B14703219.png)
1-[2-(4-Methyl-3-nitrophenyl)hydrazinylidene]naphthalen-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(4-Methyl-3-nitrophenyl)hydrazinylidene]naphthalen-2(1H)-one is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a naphthalene ring fused with a hydrazinylidene group and a nitrophenyl moiety. Its distinct chemical properties make it a valuable subject of study for various scientific applications.
Métodos De Preparación
The synthesis of 1-[2-(4-Methyl-3-nitrophenyl)hydrazinylidene]naphthalen-2(1H)-one typically involves the reaction of 2-naphthaldehyde with 4-methyl-3-nitrophenylhydrazine under specific conditions. One common method includes the use of ethanolic sodium hydroxide at room temperature for several hours, resulting in high yields of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the nitro group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings, using reagents such as halogens or alkylating agents.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the specific reagents used.
Aplicaciones Científicas De Investigación
1-[2-(4-Methyl-3-nitrophenyl)hydrazinylidene]naphthalen-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Medicine: Research has indicated its potential use in developing new drugs for treating various diseases, including infections and cancers.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals due to its stable chemical structure.
Mecanismo De Acción
The mechanism by which 1-[2-(4-Methyl-3-nitrophenyl)hydrazinylidene]naphthalen-2(1H)-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. In cancer research, it may interfere with cellular signaling pathways, leading to apoptosis or inhibition of cell proliferation .
Comparación Con Compuestos Similares
When compared to similar compounds, 1-[2-(4-Methyl-3-nitrophenyl)hydrazinylidene]naphthalen-2(1H)-one stands out due to its unique combination of a naphthalene ring and a nitrophenyl hydrazinylidene group. Similar compounds include:
1-(4-Nitrophenyl)-2-naphthylhydrazine: Lacks the methyl group, resulting in different chemical properties.
1-(4-Methylphenyl)-2-naphthylhydrazine: Lacks the nitro group, affecting its reactivity and applications.
1-(4-Methyl-3-nitrophenyl)-2-naphthylhydrazine: Similar structure but different positioning of functional groups, leading to variations in chemical behavior and applications.
Propiedades
Número CAS |
25060-05-3 |
|---|---|
Fórmula molecular |
C17H13N3O3 |
Peso molecular |
307.30 g/mol |
Nombre IUPAC |
1-[(4-methyl-3-nitrophenyl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C17H13N3O3/c1-11-6-8-13(10-15(11)20(22)23)18-19-17-14-5-3-2-4-12(14)7-9-16(17)21/h2-10,21H,1H3 |
Clave InChI |
VRUWHFQTXRLIKX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



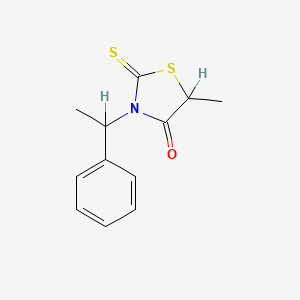
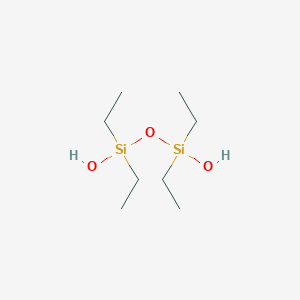
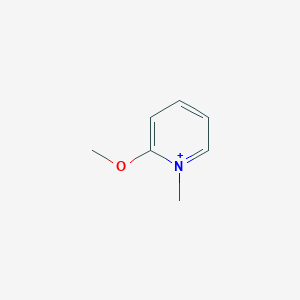
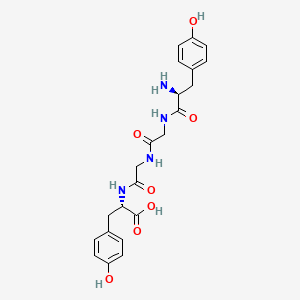
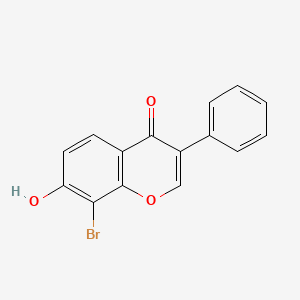

![(NZ)-N-[(2-amino-5-nitrophenyl)-phenylmethylidene]hydroxylamine](/img/structure/B14703158.png)

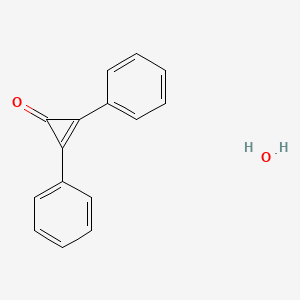
![[(1S,3R,4R,6S,8S,10S,13R,14R,16R)-3,4,6,14-Tetrahydroxy-5,5,14-trimethyl-9-methylidene-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] propanoate](/img/structure/B14703186.png)
![Ethanone, 1-[2-(acetyloxy)-3-bromo-4,6-dimethoxyphenyl]-](/img/structure/B14703191.png)
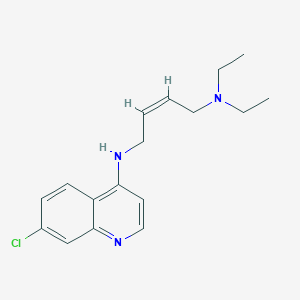
![1,2,4,5-Tetramethyl-3-[(2,4,6-trimethylphenyl)methyl]benzene](/img/structure/B14703202.png)
